1,1'-Biphenyl, 2-fluoro-4-propyl-

Metabolic Stability Radiotracer Development Fluorine-18 Chemistry

Sourcing a fluorinated biphenyl with the specific electronic and steric profile for stable liquid crystal mixtures or metabolic imaging can be a bottleneck. This compound solves both. - Unique 2-fluoro and 4-propyl substitution imparts critical negative dielectric anisotropy for VA displays. - The propyl chain provides vastly superior in vitro metabolic stability compared to methyl analogs, reducing background noise in 18F-PET imaging. - Serves as a non-interchangeable core building block via cross-coupling for terphenyl liquid crystals and flurbiprofen derivatives.

Molecular Formula C15H15F
Molecular Weight 214.28 g/mol
CAS No. 95379-43-4
Cat. No. B1661797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 2-fluoro-4-propyl-
CAS95379-43-4
Molecular FormulaC15H15F
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3
InChIKeyWZEONZUXPIIMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes930 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-propyl-1,1'-biphenyl: Properties & Procurement


1,1'-Biphenyl, 2-fluoro-4-propyl- (CAS 95379-43-4) is a fluorinated biphenyl derivative with the molecular formula C₁₅H₁₅F and a molecular weight of 214.28 g/mol . Its IUPAC name is 2-fluoro-1-phenyl-4-propylbenzene . The compound is characterized by a biphenyl core with a fluorine atom at the 2-position and a propyl chain at the 4-position of the same ring . It is primarily utilized as a research chemical and a synthetic intermediate in the production of more complex organic molecules, with typical purity levels around 95% .

Fluorinated biphenyl building block for advanced organic synthesis
Propyl chain supports metabolic stability screening in PET tracer design
Lateral fluorine enables negative dielectric anisotropy exploration for VA-LCD mixtures

Why 2-Fluoro-4-propyl-1,1'-biphenyl Cannot Be Replaced


Generic substitution is not feasible due to the unique electronic and steric effects imparted by the specific 2-fluoro and 4-propyl substitution pattern. The lateral fluorine atom significantly alters the molecule's dipole moment and polarizability, which is critical for applications in liquid crystal formulations where dielectric anisotropy is a key performance parameter [1]. Furthermore, the propyl chain's length directly influences metabolic stability in biological systems, as demonstrated by comparative studies where fluoropropylbiphenyl exhibited vastly superior in vitro stability compared to its fluoromethyl analog [2]. This combination of electronic modulation and specific alkyl chain length creates a molecular profile that cannot be replicated by analogs with different substitution patterns or chain lengths, making it a non-interchangeable building block in both materials science and medicinal chemistry contexts.

!Non-fluorinated biphenyls may lack the negative dielectric anisotropy essential for VA mode LC formulations.
!Shorter alkyl chain analogs (methyl, ethyl) can exhibit significantly lower metabolic stability, altering tracer performance profiles.
!Different substitution patterns change electronic activation and coupling reactivity, limiting synthetic pathway transfer.

2-Fluoro-4-propyl-1,1'-biphenyl: Differentiation Evidence


Metabolic Stability Advantage Over Shorter-Chain Analogs

The metabolic stability of the fluoropropyl chain in 2-fluoro-4-propylbiphenyl is substantially greater than that of the fluoromethyl analog. In a direct comparative study using [18F]-labeled model compounds, fluoropropylbiphenyl demonstrated much greater in vitro stability than fluoromethylbiphenyl when incubated in rat hepatic microsomes and human serum at 37 °C [1].

Metabolic Stability
Head-to-head
C3 Propyl
C1 Methyl
Much more stable in rat hepatic microsomes & human serum
Supports metabolic stability screening in PET tracer development.
Incubation at 37°C; review original radiotracer model.
Metabolic Stability Radiotracer Development Fluorine-18 Chemistry

Dielectric Anisotropy for VA Mode LCDs

The lateral fluorine substitution on the biphenyl core, as found in 2-fluoro-4-propylbiphenyl, is a well-established strategy for generating moderate to large negative dielectric anisotropy (Δε), a property essential for Vertical Alignment (VA) mode liquid crystal displays. While specific Δε values for this exact compound are not published in isolation, class-level inference from studies on fluorosubstituted biphenyls confirms that such lateral fluorination directly enables negative Δε, a characteristic absent in non-fluorinated alkyl biphenyls [1].

Dielectric Anisotropy
Class-level
Enables negative Δε (class property of laterally fluorinated biphenyls)
Supports VA-LCD mixture screening; not present in non-fluorinated analogs.
Exact Δε value not reported; confirm with mesophase measurement.
Liquid Crystals Dielectric Anisotropy Vertical Alignment Mode

Key Intermediate for Liquid Crystals and Pharmaceuticals

This compound serves as a crucial building block for synthesizing more complex molecules. Patent literature explicitly describes the use of 4-bromo-2-fluoro-4'-propylbiphenyl (a direct derivative) in Suzuki-Miyaura cross-coupling reactions to produce fluorinated terphenyls for liquid crystal media [1]. Similarly, the 2-fluoro-4-biphenylyl core is a well-documented precursor in various synthetic routes to flurbiprofen and its derivatives [2]. This positions the compound as a versatile intermediate with established downstream applications.

Synthetic Versatility
Supporting evidence
Suzuki-Miyaura coupling to fluorinated terphenyl LCs
Precursor to flurbiprofen analog synthesis
Enables downstream functionalization via cross-coupling.
Requires halogenation (e.g., bromination) for coupling reactivity.
Synthetic Intermediate Cross-Coupling Flurbiprofen

2-Fluoro-4-propyl-1,1'-biphenyl: Key Applications


18F-PET Tracers with Balanced Pharmacokinetics

Procurement is strongly indicated for medicinal chemistry teams developing novel 18F-PET tracers where a balance between target binding, lipophilicity, and in vivo stability is critical. The evidence shows the propyl chain offers significantly higher metabolic stability than a methyl chain [1], making it a preferred starting material for synthesizing radiotracers with improved imaging windows and reduced background noise from radiodefluorination.

Negative Dielectric Anisotropy LC Mixtures for VA Displays

This compound is a suitable candidate for materials scientists formulating liquid crystal mixtures for Vertical Alignment (VA) mode displays. The class of laterally fluorinated biphenyls is known to impart negative dielectric anisotropy [1], a property essential for this display technology. This compound's specific structure provides a starting point for designing mixtures with tailored birefringence and viscosity.

Fluorinated Building Blocks via Cross-Coupling

Organic chemists should procure this compound as a core building block for synthesizing larger, more complex fluorinated molecules. As evidenced by its use in patent literature for creating terphenyl liquid crystals [2] and its role as a precursor to flurbiprofen derivatives [3], it offers a proven entry point into valuable chemical space via well-established cross-coupling methodologies.

Application
Selection Property
Validation Focus
PET tracer precursor research
Propyl chain for metabolic stability review
In vitro stability in hepatic microsomes / serum
VA mode liquid crystal mixtures
Lateral fluorine for negative dielectric anisotropy
Δε measurement in mesophase
Fluorinated building block via cross-coupling
2-fluoro aryl halide precursor reactivity
Suzuki-Miyaura coupling yield and terphenyl formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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